Piperazine-bis(ethyl octadeca-9,12-dienoate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine-bis(ethyl octadeca-9,12-dienoate) involves the esterification of piperazine with ethyl octadeca-9,12-dienoate. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Piperazine-bis(ethyl octadeca-9,12-dienoate) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Piperazine-bis(ethyl octadeca-9,12-dienoate) undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadeca-9,12-dienoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
Piperazine-bis(ethyl octadeca-9,12-dienoate) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex lipid-based structures.
Biology: Employed in the formulation of lipid nanoparticles for gene delivery and drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and vaccine development.
Industry: Utilized in the production of lipid-based materials for various industrial applications
Mechanism of Action
The mechanism of action of Piperazine-bis(ethyl octadeca-9,12-dienoate) involves its ability to form stable lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The cationic nature of the compound allows it to interact with negatively charged biological membranes, enhancing cellular uptake and transfection efficiency .
Comparison with Similar Compounds
Similar Compounds
Piperazine-bis(ethyl octadecanoate): Similar structure but lacks the double bonds in the octadeca-9,12-dienoate moiety.
Piperazine-bis(ethyl hexadecanoate): Contains a shorter fatty acid chain compared to Piperazine-bis(ethyl octadeca-9,12-dienoate).
Piperazine-bis(ethyl dodecanoate): Even shorter fatty acid chain, leading to different physicochemical properties
Uniqueness
Piperazine-bis(ethyl octadeca-9,12-dienoate) is unique due to the presence of double bonds in the octadeca-9,12-dienoate moiety, which imparts distinct chemical reactivity and biological properties. These double bonds allow for additional functionalization and modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C44H78N2O4 |
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Molecular Weight |
699.1 g/mol |
IUPAC Name |
2-[4-[2-[(9E,12E)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ |
InChI Key |
LJCULYBZRITLON-WVZYQCMWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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